7-Fluoro-5-methoxyquinolin-3-amine
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Overview
Description
7-Fluoro-5-methoxyquinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C10H9FN2O. This compound is part of a broader class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry . The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-methoxyquinolin-3-amine typically involves the nucleophilic substitution of a fluorine atom on a quinoline ring. One common method includes the reaction of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K), resulting in a mixture of 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-5-methoxyquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Sodium methoxide in liquid ammonia is a typical reagent for nucleophilic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-5-methoxyquinolin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-5-methoxyquinolin-3-amine is not fully elucidated, but it is believed to involve interactions with bacterial enzymes such as DNA gyrase and topoisomerase IV. These interactions stabilize a covalent enzyme-DNA complex, leading to the cleavage of DNA strands and subsequent bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .
Comparison with Similar Compounds
Fluoroquinolones: Such as ciprofloxacin and levofloxacin, which also target bacterial DNA gyrase and topoisomerase IV.
Other Fluorinated Quinolines: Including 5-fluoroquinoline and 7-fluoroquinoline, which share similar structural features and biological activities.
Uniqueness: 7-Fluoro-5-methoxyquinolin-3-amine is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other fluorinated quinolines . The presence of both fluorine and methoxy groups on the quinoline ring can enhance its stability and interaction with biological targets .
Biological Activity
7-Fluoro-5-methoxyquinolin-3-amine is a fluorinated quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a fluorine atom and a methoxy group on the quinoline ring, which significantly influence its biological properties. The presence of these substituents enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and cell division. The compound stabilizes the enzyme-DNA complex, leading to DNA strand cleavage and subsequent bacterial cell death .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, yielding minimal inhibitory concentrations (MICs) that indicate potent antibacterial activity.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.0 |
Escherichia coli | 2.0 |
Pseudomonas aeruginosa | 4.0 |
Streptococcus pyogenes | 2.5 |
These results suggest that the compound could serve as a potential therapeutic agent in treating bacterial infections .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation.
Comparative Analysis with Similar Compounds
When compared to other fluorinated quinolines such as ciprofloxacin and levofloxacin, this compound exhibits unique biological activities due to its specific substitution pattern. This uniqueness can lead to enhanced efficacy against resistant bacterial strains.
Compound | Target Enzyme | Activity |
---|---|---|
This compound | DNA gyrase, Topoisomerase IV | High |
Ciprofloxacin | DNA gyrase | Moderate |
Levofloxacin | Topoisomerase IV | Moderate |
The enhanced activity of this compound suggests it may be more effective against certain resistant strains .
Case Studies
- In Vivo Efficacy Against MRSA : In a mouse model infected with Methicillin-resistant Staphylococcus aureus (MRSA), administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls, indicating its potential for treating resistant infections .
- Anticancer Effects on HeLa Cells : A study assessing the effects on HeLa cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at low concentrations.
Properties
IUPAC Name |
7-fluoro-5-methoxyquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-14-10-3-6(11)2-9-8(10)4-7(12)5-13-9/h2-5H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLSVLZBDRXFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=C(C=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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